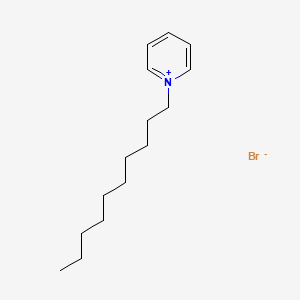
1-Decylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.
Preparation Methods
1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C5H5N+C10H21Br→C15H26BrN
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Decylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.
Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies of membrane interactions due to its surfactant properties.
Medicine: It has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Mechanism of Action
The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .
Comparison with Similar Compounds
1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer alkyl chain, CTAB is also used as a disinfectant and surfactant.
Cetylpyridinium Chloride (CPC): Another pyridinium-based compound, CPC is commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Dimethyl Dodecyl Ammonium Chloride (DDAC): A quaternary ammonium compound with a shorter alkyl chain, DDAC is used in disinfectants and sanitizers.
This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.
Properties
CAS No. |
2534-65-8 |
|---|---|
Molecular Formula |
C15H26BrN |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


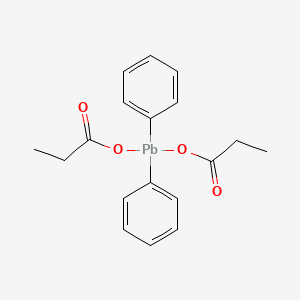
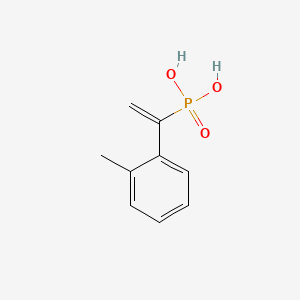
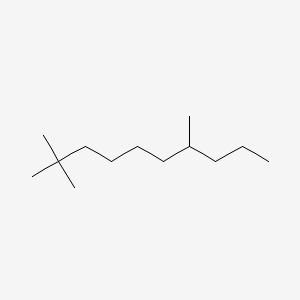


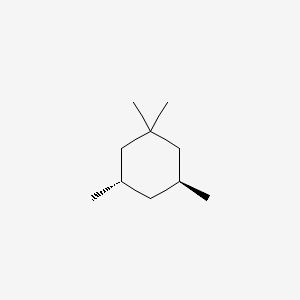
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
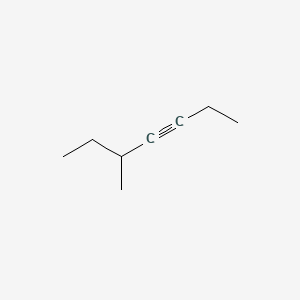
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


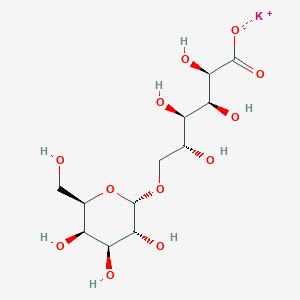

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
